6-(Bromomethyl)-1-fluoronaphthalene
Description
6-(Bromomethyl)-1-fluoronaphthalene (CAS: 70631-38-8) is a halogenated naphthalene derivative featuring a bromomethyl (-CH2Br) group at the 6-position and a fluorine atom at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, where the bromomethyl group acts as an alkylating agent or a precursor for further functionalization . The fluorine substituent, being electron-withdrawing, may influence the compound’s reactivity and regioselectivity in reactions.
Properties
IUPAC Name |
6-(bromomethyl)-1-fluoronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAFRDFZNZMNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CBr)C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1-fluoronaphthalene typically involves the bromination of 1-fluoronaphthalene followed by a methylation reaction. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 6-(Bromomethyl)-1-fluoronaphthalene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-1-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted naphthalene derivatives.
Scientific Research Applications
6-(Bromomethyl)-1-fluoronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-1-fluoronaphthalene in chemical reactions involves the activation of the bromomethyl group, which can undergo nucleophilic substitution or radical reactions. The fluorine atom at the 1st position can influence the reactivity and stability of the compound by altering the electronic distribution in the naphthalene ring.
Comparison with Similar Compounds
Physical Properties
The table below compares the physical properties of 6-(Bromomethyl)-1-fluoronaphthalene with structurally related compounds:
*Inferred from similar brominated/fluorinated naphthalenes.
Key Observations:
- Boiling Points: The tetramethyl-tetrahydro derivative () has a significantly lower boiling point than 1-bromonaphthalene, likely due to reduced molecular symmetry and steric effects from the tetramethyl groups.
- Density: Fluorinated compounds (e.g., 1-Fluoronaphthalene) exhibit lower density compared to brominated analogs, reflecting halogen atomic mass differences.
- Data Gaps: Critical data for 6-(Bromomethyl)-1-fluoronaphthalene, such as melting/boiling points, are unavailable in the provided evidence.
Reactivity and Stability
Halogen Effects
- 1-Fluoronaphthalene : Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, making it unreactive toward electrophilic substitution. It is incompatible with strong oxidizers and amines.
- 1-Bromonaphthalene : Bromine is less electron-withdrawing than fluorine, allowing moderate reactivity in substitution reactions. The C-Br bond is prone to cleavage in cross-couplings (e.g., Suzuki reactions).
- 6-(Bromomethyl)-1-fluoronaphthalene: The bromomethyl group (-CH2Br) introduces a reactive alkylation site, while fluorine directs electrophiles to specific ring positions. This dual functionality makes it valuable for sequential functionalization.
Stability
Biological Activity
6-(Bromomethyl)-1-fluoronaphthalene is an organic compound characterized by its unique molecular structure, which includes a bromomethyl group and a fluorine atom attached to a naphthalene ring. Its molecular formula is , with a molecular weight of approximately 239.08 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
General Properties
While specific biological activities of 6-(Bromomethyl)-1-fluoronaphthalene are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, fluorinated aromatic compounds can demonstrate antimicrobial and anticancer activities due to their ability to interact with biological molecules. The presence of both bromine and fluorine in this compound suggests potential reactivity that could be explored for therapeutic applications.
Potential Biological Activities
- Antimicrobial Activity : Compounds with similar structural motifs have shown effectiveness against various microbial strains. The halogen substituents may enhance the lipophilicity and bioavailability of such compounds, potentially leading to increased antimicrobial efficacy.
- Anticancer Properties : Preliminary studies indicate that related compounds may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The unique electronic properties imparted by the fluorine atom may also play a role in modulating cellular pathways involved in cancer progression.
- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of halogenated naphthalene derivatives, which may also extend to 6-(Bromomethyl)-1-fluoronaphthalene.
The mechanism of action for 6-(Bromomethyl)-1-fluoronaphthalene likely involves its interaction with specific biological targets:
- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles, allowing for the formation of new carbon-nucleophile bonds, which can lead to various biological effects.
- Oxidative Stress Modulation : The compound's ability to undergo oxidation could generate reactive intermediates that interact with cellular components, potentially influencing signaling pathways associated with inflammation and cancer .
Comparative Analysis
To better understand the unique properties of 6-(Bromomethyl)-1-fluoronaphthalene, the following table compares it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Fluoronaphthalene | C10H7F | Lacks bromomethyl group; simpler structure |
| 2-Bromonaphthalene | C10H7Br | Contains bromine but lacks fluorine; different reactivity |
| 2-(Bromomethyl)-1-fluoronaphthalene | C11H8BrF | Similar structure but different substitution pattern |
| 7-Bromomethyl-1-fluoronaphthalene | C11H8BrF | Bromomethyl group at different position; alters reactivity |
This comparison highlights how the specific arrangement of functional groups in 6-(Bromomethyl)-1-fluoronaphthalene influences its chemical reactivity and potential applications compared to these similar compounds.
Case Studies and Experimental Findings
Research into the biological activity of halogenated naphthalenes has included various case studies that support the potential applications of 6-(Bromomethyl)-1-fluoronaphthalene:
- Anticancer Studies : A study indicated that related compounds could inhibit tumor growth via apoptosis mechanisms. This suggests that further exploration into 6-(Bromomethyl)-1-fluoronaphthalene could yield valuable insights into its anticancer potential.
- Antimicrobial Testing : Preliminary tests on similar compounds have shown promising results against bacterial strains, indicating that 6-(Bromomethyl)-1-fluoronaphthalene may also possess antimicrobial properties worth investigating further.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
